![molecular formula C17H18ClNO2 B5882028 N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5882028.png)
N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide, also known as Etomidate, is a medication used for anesthesia induction. It is a short-acting intravenous anesthetic agent that has been used in clinical settings for over 40 years.
Mechanism of Action
N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide works by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. It binds to the GABA-A receptor, causing an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide has been shown to have minimal cardiovascular and respiratory effects, making it a preferred agent for anesthesia induction in patients with compromised cardiac or respiratory function. It also has minimal effects on liver and kidney function, making it a safe and effective agent for use in patients with hepatic or renal impairment.
Advantages and Limitations for Lab Experiments
N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide has several advantages for use in lab experiments. It has a rapid onset of action and a short duration of effect, making it ideal for studies requiring precise timing. It also has minimal effects on cardiovascular and respiratory function, allowing for the study of other physiological processes without interference. However, one limitation of N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide is its potential to cause adrenal suppression, which may affect the results of studies involving the hypothalamic-pituitary-adrenal axis.
Future Directions
For the study of N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide include the development of new formulations and the study of its potential use in the treatment of sepsis and acute respiratory distress syndrome.
Synthesis Methods
N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide is synthesized using a multistep process. The first step involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. The second step involves the reaction of 2-ethoxybenzoyl chloride with 2-(3-chlorophenyl)ethylamine to form N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide. The final product is then purified using various methods such as recrystallization and column chromatography.
Scientific Research Applications
N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide has been extensively studied in scientific research for its use in anesthesia induction. It has been shown to be effective in inducing anesthesia with minimal cardiovascular and respiratory effects. N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide has also been used in the treatment of status epilepticus and traumatic brain injury. Additionally, it has been studied for its potential use in the treatment of sepsis and acute respiratory distress syndrome.
properties
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-2-21-16-9-4-3-8-15(16)17(20)19-11-10-13-6-5-7-14(18)12-13/h3-9,12H,2,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPNEHPSFSMCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.